2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
Overview
Description
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is a complex organic compound characterized by its unique structure, which includes a pentylcyclohexyl group attached to a phenyl ring, further connected to an imino group and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(4-pentylcyclohexyl)benzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the malononitrile moiety, where nucleophiles such as amines or thiols replace one of the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted malononitrile derivatives
Scientific Research Applications
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydrophobic pentylcyclohexyl group can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-Butylcyclohexyl)phenyl]imino}methyl)malononitrile
- 2-({[4-(4-Hexylcyclohexyl)phenyl]imino}methyl)malononitrile
- 2-({[4-(4-Octylcyclohexyl)phenyl]imino}methyl)malononitrile
Uniqueness
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is unique due to its specific pentylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(4-pentylcyclohexyl)phenyl]iminomethyl]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-2-3-4-5-17-6-8-19(9-7-17)20-10-12-21(13-11-20)24-16-18(14-22)15-23/h10-13,16-19H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQGVDZXIOFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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